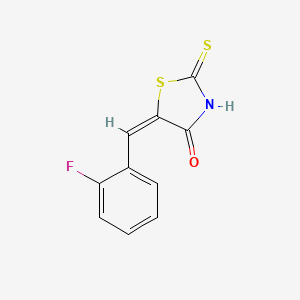

(5E)-5-(2-fluorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

Description

The compound features a 2-fluorobenzylidene group at the C5 position and a mercapto (-SH) substituent at C2 (Figure 1). Its E-configuration at the benzylidene double bond is critical for structural stability and biological interactions. Synthesized via condensation reactions (e.g., Knoevenagel), it has been explored for antimicrobial, anticancer, and kinase-inhibitory activities .

Properties

IUPAC Name |

(5E)-5-[(2-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNOS2/c11-7-4-2-1-3-6(7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPZBKJKFBVRKKK-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C2C(=O)NC(=S)S2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=S)S2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(2-fluorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one typically involves the condensation of 2-fluorobenzaldehyde with 2-mercapto-1,3-thiazol-4(5H)-one under basic or acidic conditions. Common reagents used in this reaction include sodium hydroxide or hydrochloric acid, and the reaction is often carried out in a solvent such as ethanol or methanol. The reaction mixture is usually heated to reflux to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(2-fluorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.

Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.

Substitution: The fluorine atom on the benzylidene group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Benzyl derivatives.

Substitution: Substituted benzylidene derivatives.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5E)-5-(2-fluorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorobenzylidene and mercapto groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Analogous Compounds

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of 4-thiazolidinones are highly dependent on substituents at the benzylidene and thiazole positions. Below is a comparative analysis of key analogs:

Key Observations:

- Hydroxy and Methoxy Groups: The 4-hydroxybenzylidene analog (3e) exhibits nanomolar DYRK1A inhibition, attributed to hydrogen-bonding interactions with kinase active sites .

- Amino Substituents: 4-Dimethylaminobenzylidene derivatives show improved cell permeability but reduced kinase selectivity due to increased lipophilicity .

Physicochemical Properties

Table 2: Physical and Stability Data

- Fluorine Impact: The 2-fluoro substituent increases electronegativity, improving crystallinity but reducing aqueous solubility compared to methoxy or amino analogs.

Biological Activity

(5E)-5-(2-fluorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a thiazole derivative with significant potential in medicinal chemistry. Its structure comprises a thiazole ring, a mercapto group, and a fluorobenzylidene substituent, which collectively contribute to its biological activities. This article reviews the compound’s biological properties, interactions with various biological targets, and relevant case studies.

- Molecular Formula : C10H6FNOS2

- Molecular Weight : 239.3 g/mol

- IUPAC Name : this compound

The presence of the thiazole ring is notable as it is commonly found in various bioactive compounds. The thiol group can participate in enzymatic reactions, potentially influencing the compound's biological activity.

Biological Activities

Research has indicated that this compound exhibits several significant biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. Its structural features allow it to interact with cancer cell pathways, although specific mechanisms are still under investigation.

- Antimicrobial Properties : The compound has shown promise in inhibiting various bacterial strains, making it a candidate for further development as an antimicrobial agent.

- Enzyme Inhibition : The thiol group allows for potential interactions with enzymes, which could lead to inhibitory effects on specific targets relevant in disease pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives. The following table summarizes related compounds and their activities:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| (5E)-5-(4-fluorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one | C10H6FNOS2 | Similar thiazole structure but different substitution pattern | Anticancer activity |

| 5Z-(4-fluorobenzylidene)-2-(4-hydroxyphenylamino)-thiazol-4-one | C12H10FNO2S | Contains an additional hydroxyphenyl group | Enhanced anticancer properties |

| 5-(3-fluorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one | C10H6FNOS2 | Variation in the position of fluorine substitution | Similar biological activities |

The unique positioning of the fluorobenzylidene group in this compound may contribute to its distinct biological activities compared to these similar compounds.

Case Studies and Research Findings

Recent studies have focused on evaluating the efficacy of this compound against various cancer cell lines. For instance:

- Study on Anticancer Effects : A study conducted on human liver cancer cells demonstrated that this compound exhibited significant cytotoxicity with an IC50 value indicating potent activity against these cells .

- Enzymatic Interaction Studies : Investigations into the binding affinity of this compound with key enzymes have shown promising results, suggesting that modifications in its structure could enhance its inhibitory effects on target enzymes involved in cancer progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.